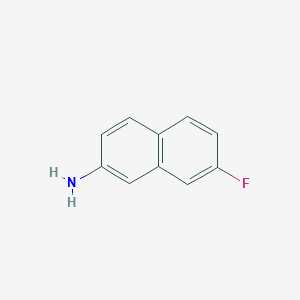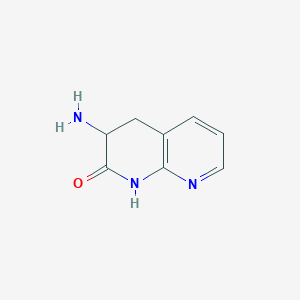
5,6-Quinoxalinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Quinoxalinediol is an organic compound with the molecular formula C8H6N2O2 It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Quinoxalinediol typically involves the condensation of o-phenylenediamine with glyoxal. This reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The reaction can be summarized as follows:
C6H4(NH2)2+OHC−CHO→C8H6N2O2+H2O
In this reaction, o-phenylenediamine reacts with glyoxal to form this compound, with water as a byproduct.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient conversion of reactants to the desired product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 5,6-Quinoxalinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
科学的研究の応用
5,6-Quinoxalinediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.
作用機序
The mechanism of action of 5,6-Quinoxalinediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. For example, quinoxaline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Quinoxaline: A parent compound with a similar bicyclic structure but without the hydroxyl groups.
Quinoxaline-2,3-dione: An oxidized derivative of 5,6-Quinoxalinediol.
Dihydroquinoxaline: A reduced form of quinoxaline.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable the compound to participate in specific hydrogen bonding interactions and redox reactions, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
特性
CAS番号 |
77406-59-8 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC名 |
quinoxaline-5,6-diol |
InChI |
InChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H |
InChIキー |
IEINSIHCCWSJFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


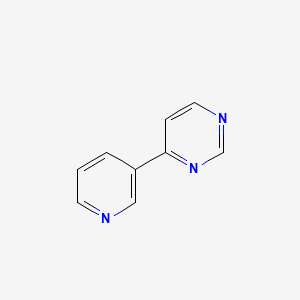






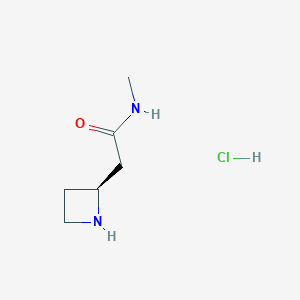
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
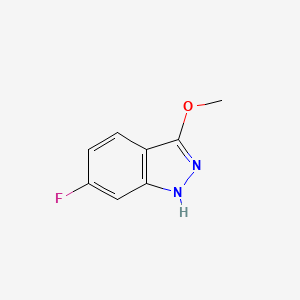
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)
![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
